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These application notes provide a comprehensive guide to utilizing the fluorescent dye Cy3B in
Stochastic Optical Reconstruction Microscopy (STORM), a super-resolution microscopy
technique. Cy3B is a bright and photostable carbocyanine dye that has emerged as a superior
probe for the red spectral range in single-molecule localization microscopy, enabling significant
advancements in the visualization of subcellular structures with nanoscale resolution.

Introduction to Cy3B in STORM

STORM and its counterpart, direct STORM (dSTORM), achieve super-resolution by temporally
separating the fluorescence of individual molecules.[1][2] This is accomplished by switching
fluorophores between a fluorescent "on" state and a dark "off" state.[1][3] Cy3B is particularly
well-suited for dASTORM, where it exhibits robust photoswitching properties in the presence of a
specific imaging buffer.[1] It is frequently paired with Alexa Fluor 647 for two-color super-
resolution imaging, with the combination of Alexa 647/Cy3B being regarded as one of the best
pairs for dual-color ASTORM.[4]

Key Advantages of Cy3B for STORM:

» High Photon Output: Cy3B is known for its high photon yield per switching event, which is
crucial for achieving high localization precision.[5]
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o Excellent Photostability: It exhibits greater photostability compared to its predecessor, Cy3,
allowing for the collection of a large number of switching events required for high-quality
image reconstruction.[6][7]

o Optimal for Two-Color Imaging: Its spectral properties make it an excellent partner for far-red
dyes like Alexa Fluor 647, enabling high-quality two-color STORM imaging with minimal
crosstalk.[1][4]

Quantitative Data for Cy3B in STORM

The performance of a fluorophore in STORM is characterized by several key photophysical
parameters. The following table summarizes the quantitative properties of Cy3B relevant to
STORM imaging.

Parameter Value Reference
Excitation Maximum (Aex) 559 nm

Emission Maximum (Aem) 570 nm [5]
Extinction Coefficient (g) 130,000 M~*cm~1* at 559 nm [1]

Photons per Switching Event 1365 (In MEA bufter), 2057 (i [5]

BME buffer)

Localization Precision ~22 nm [3]
Recommended Laser Line 561 nm

Reactivation Laser 405 nm [5]

Experimental Workflow for Cy3B STORM

The following diagram outlines the general workflow for a typical STORM experiment utilizing
Cy3B.
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Fig. 1: General workflow for a Cy3B STORM experiment.

Detailed Experimental Protocols
Protocol 1: Conjugation of Cy3B to Secondary
Antibodies

This protocol describes the conjugation of Cy3B NHS ester to a secondary antibody.

Materials:

Secondary Antibody (e.g., Donkey anti-Mouse 1gG)

Cy3B NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

0.5 M Sodium Bicarbonate (NaHCOs), pH 8.3

Phosphate-Buffered Saline (PBS)

Size-Exclusion Chromatography Column (e.g., NAP-5)
Procedure:
¢ Dissolve 1 mg of Cy3B NHS ester in 10 pL of anhydrous DMSO.[1]

 In a microcentrifuge tube, mix 40 pL of the secondary antibody (at a concentration of 1
mg/mL) with 10 pL of 0.5 M NaHCOs.[1]
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e Add 1 pL of the dissolved Cy3B NHS ester to the antibody solution.[1]

 Incubate the reaction mixture for 30 minutes at room temperature on a shaking platform,
protected from light.[1]

» During the incubation, equilibrate a NAP-5 size-exclusion column with PBS according to the
manufacturer's instructions.

 After incubation, add 150 pL of PBS to the reaction mixture to bring the total volume to 200
ML.[1]

o Load the entire volume onto the equilibrated NAP-5 column to separate the labeled antibody
from unconjugated dye.

» Elute the labeled antibody with PBS according to the column manufacturer's protocol.

e The concentration of the labeled antibody and the degree of labeling can be determined
using spectrophotometry, measuring the absorbance at 280 nm (for the protein) and 559 nm
(for Cy3B). The extinction coefficient for Cy3B is 130,000 M~1cm~1.[1]

o Store the labeled antibody at 4°C, protected from light. For long-term storage, add a
cryoprotectant like glycerol and store at -20°C.

Protocol 2: Immunofluorescence Staining for STORM

This protocol provides a general guideline for immunostaining cells for STORM imaging with
Cy3B.

Materials:

Cells grown on high-precision glass coverslips

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking Buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS)
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Primary Antibody (specific to the target of interest)
Cy3B-conjugated Secondary Antibody (from Protocol 1)
Washing Buffer (e.g., 0.2% BSA in PBS)

PBS

Procedure:

Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
Wash the cells three times with PBS.

Permeabilize the cells with Permeabilization Buffer for 10 minutes.
Wash the cells three times with PBS.

Block the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific
antibody binding.

Incubate the cells with the primary antibody, diluted in Blocking Buffer, for 1-2 hours at room
temperature or overnight at 4°C. The optimal antibody concentration should be determined
empirically.

Wash the cells three times with Washing Buffer for 5 minutes each.

Incubate the cells with the Cy3B-conjugated secondary antibody, diluted in Blocking Buffer,
for 1 hour at room temperature, protected from light.

Wash the cells three times with Washing Buffer for 5 minutes each, followed by three final
washes with PBS.

The sample is now ready for STORM imaging.

Protocol 3: STORM Imaging Buffer Preparation and
Image Acquisition
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The composition of the imaging buffer is critical for inducing the photoswitching of Cy3B.
STORM Imaging Buffer Components:
Buffer A: 50 mM Tris-HCI (pH 8.0), 10 mM NacCl

GLOX Solution: 14 mg Glucose Oxidase, 50 uL Catalase (17 mg/mL) in 200 uL of Buffer A.
Store at 4°C for up to one week.[1]

Thiol Solution: Either 1 M Cysteamine (MEA) or 3-mercaptoethanol (BME). For Cy3B, both
MEA and BME can be used.[5] An imaging buffer with 2-mercaptoethanol is often
recommended for Cy3B.[8]

Imaging Buffer Preparation (Final Volume ~700 pL):

e To 623 L of Buffer A, add 70 pL of 1 M MEA (for a final concentration of 100 mM) or 7 pL of
BME (for a final concentration of 10 mM).

e Add 7 pL of the GLOX solution.
e Mix gently and use the buffer immediately.
Image Acquisition:

Mount the coverslip with the stained cells onto a microscope slide with a small well or a
chambered coverslip.

Add the freshly prepared STORM imaging buffer.
Place the sample on the STORM microscope.

Use a 561 nm laser for excitation of Cy3B. The laser power needs to be high enough to
switch most molecules to the dark state (typically in the range of a few kW/cm?).[1]

Use a 405 nm laser to reactivate the Cy3B molecules from the dark state back to the
fluorescent state. The power of the 405 nm laser should be adjusted during the acquisition to
maintain a constant, low density of simultaneously fluorescing molecules in each frame.[4]
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« For two-color imaging with Alexa Fluor 647, the Alexa Fluor 647 channel should be imaged
first using a 647 nm laser, followed by the Cy3B channel.[1] This is to avoid photobleaching
of Alexa 647 by the 561 nm laser.

¢ Acquire a sequence of 5,000 to 20,000 frames with a camera exposure time typically
between 10 and 30 ms.[4]

Data Analysis and Image Reconstruction

The acquired image stack consists of thousands of frames, each containing a sparse set of

fluorescent molecules.

Input Data

Raw STORM Movie
(Thousands of Frames)

Processing Steps

Localization of Single Emitters
(CEURS EL R ilg]e)

Filtering of Localizations

(e.g., by photon count, PSF width)

Drift Correction

Output

Super-Resolved Image
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Fig. 2: Data analysis workflow for STORM.

Specialized software (e.g., Nikon NIS-Elements with N-STORM, open-source packages like
ThunderSTORM or rapidSTORM) is used to perform the following steps:

Localization: Each frame is analyzed to identify and localize the center of the point spread
function (PSF) of individual fluorescent molecules with sub-pixel precision, typically by fitting
a 2D Gaussian function.

Filtering: Localizations are filtered based on criteria such as the number of photons detected,
the width of the PSF, and the signal-to-noise ratio to reject false localizations.

Image Reconstruction: The coordinates of all accepted localizations from all frames are
compiled to generate the final super-resolved image. Each localization is typically rendered
as a Gaussian spot with a width corresponding to the localization precision.

By following these protocols and understanding the properties of Cy3B, researchers can

effectively employ this powerful fluorophore to achieve high-quality super-resolution images

and gain deeper insights into complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Cy3B in STORM
Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556587#using-cy3b-in-storm-super-resolution-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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